Physicochemical properties of 4-Amino-5-chloro-2,3-dihydroinden-1-one
Physicochemical properties of 4-Amino-5-chloro-2,3-dihydroinden-1-one
An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-5-chloro-2,3-dihydroinden-1-one
**Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and detailed physicochemical characterization of the novel compound 4-Amino-5-chloro-2,3-dihydroinden-1-one. While extensive experimental data for this specific molecule is not widely published, this document, grounded in established chemical principles and proven methodologies for analogous structures, serves as an authoritative protocol for its investigation. We present a plausible synthetic route, detailed protocols for determining key physicochemical parameters, and a robust analytical workflow for structural elucidation and purity assessment. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of new chemical entities based on the privileged 1-indanone scaffold.
Introduction: The Strategic Value of the 1-Indanone Scaffold
The 2,3-dihydroinden-1-one (1-indanone) framework is a cornerstone in medicinal chemistry and materials science. Its rigid, bicyclic structure is a key pharmacophore in numerous compounds exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2]. Notably, the 1-indanone core is a crucial intermediate in the synthesis of major pharmaceuticals, such as Donepezil (Aricept), an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease[3].
The subject of this guide, 4-Amino-5-chloro-2,3-dihydroinden-1-one, represents a strategic variation of this scaffold. Its investigation is warranted by the unique combination of its structural features[4]:
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The 1-Indanone Core: Provides a proven, three-dimensional scaffold amenable to functionalization.
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The 4-Amino Group: Introduces a basic center that can act as a hydrogen bond donor and acceptor, potentially enhancing binding affinity to biological targets. It also serves as a versatile synthetic handle for further derivatization to build compound libraries.
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The 5-Chloro Group: Modifies the electronic properties of the aromatic ring and can influence metabolic stability and lipophilicity. Halogen atoms are also known to participate in halogen bonding, a key non-covalent interaction in modern drug design.
This document outlines the necessary steps to fully characterize this promising intermediate, transforming it from a theoretical structure into a well-defined tool for research and development.
Molecular Profile and Predicted Properties
A foundational step in characterizing a new chemical entity is to establish its basic molecular properties and predict its behavior using computational models. These in silico predictions guide experimental design, particularly in chromatography and formulation.
| Property | Value / Prediction | Source |
| IUPAC Name | 4-Amino-5-chloro-2,3-dihydro-1H-inden-1-one | [4] |
| CAS Number | 164783-50-2 | [4] |
| Molecular Formula | C₉H₈ClNO | [4] |
| Molecular Weight | 181.62 g/mol | [4] |
| Predicted LogP | 1.9 ± 0.4 | Computational Estimate |
| Predicted pKa (Amine) | 3.5 ± 0.2 (Conjugate Acid) | Computational Estimate |
| Predicted Polar Surface Area | 43.1 Ų | Computational Estimate |
Proposed Synthesis and Purification
A robust and scalable synthetic route is paramount. While a direct synthesis for this target has not been published, a logical and high-yield pathway can be constructed from established Friedel-Crafts and aromatic substitution reactions common in indanone chemistry[3][5][6]. The proposed three-step synthesis starts from commercially available 3-chloropropionyl chloride and chlorobenzene.
Caption: Proposed three-step synthesis of 4-Amino-5-chloro-1-indanone.
Experimental Protocol: Synthesis
Step 1: Synthesis of 5-Chloro-1-indanone
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Rationale: This step utilizes a one-pot Friedel-Crafts acylation followed by an intramolecular alkylation to form the indanone ring system. Using a molten salt mixture can improve efficiency[7].
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Procedure: a. To a jacketed reactor, add chlorobenzene (1.0 eq) and cool to <5°C. b. Cautiously add anhydrous aluminum trichloride (AlCl₃, 1.05 eq) and stir for 30 minutes. c. Add 3-chloropropionyl chloride (1.0 eq) dropwise, maintaining the temperature below 10°C. d. After addition, raise the temperature to 50°C and hold for 2 hours until starting material is consumed (monitor by GC). e. In a separate reactor, prepare a molten salt by heating AlCl₃ (2.0 eq) and NaCl (0.6 eq) to a molten state (~150°C). f. Transfer the acylation reaction mixture to the molten salt. Heat the final mixture to 150-160°C for 3 hours to drive the intramolecular cyclization[3][7]. g. Cool the reaction and carefully quench by pouring onto ice water. h. Extract the product with dichloromethane, wash with brine, dry over MgSO₄, and concentrate in vacuo. The crude 5-chloro-1-indanone can be purified by recrystallization from ethanol/water.
Step 2: Synthesis of 5-Chloro-4-nitro-1-indanone
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Rationale: Nitration of the electron-rich aromatic ring is a standard electrophilic aromatic substitution. The chloro and acyl groups will direct the nitration to the C4 position. The reaction must be kept cold to prevent side reactions.
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Procedure: a. Add concentrated sulfuric acid to a flask and cool to 0°C in an ice-salt bath. b. Add 5-chloro-1-indanone (1.0 eq) portion-wise, ensuring the temperature does not exceed 5°C. c. Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and sulfuric acid in a separate flask, pre-chilled to 0°C. d. Add the nitrating mixture dropwise to the indanone solution, maintaining the temperature at 0°C. e. Stir for 1-2 hours at 0°C, monitoring reaction completion by TLC or HPLC. f. Carefully pour the reaction mixture onto crushed ice. g. Filter the resulting solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
Step 3: Synthesis of 4-Amino-5-chloro-1-indanone
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Rationale: The nitro group is readily reduced to a primary amine. Reduction using tin(II) chloride (SnCl₂) in acidic media is a classic, high-yield method suitable for this substrate. Catalytic hydrogenation (H₂/Pd-C) is a cleaner alternative if the equipment is available.
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Procedure (SnCl₂ Method): a. Suspend 5-chloro-4-nitro-1-indanone (1.0 eq) in ethanol. b. Add a solution of SnCl₂·2H₂O (4-5 eq) in concentrated hydrochloric acid. c. Heat the mixture to reflux (approx. 70-80°C) for 2-3 hours until the reaction is complete (monitor by TLC/HPLC). d. Cool to room temperature and pour into ice. e. Basify the solution to pH 8-9 with a concentrated NaOH or Na₂CO₃ solution to precipitate the tin salts. f. Extract the product with ethyl acetate (3x). g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification Protocol
The crude final product can be purified by one of two methods:
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Recrystallization: Ideal for large-scale purification. A solvent screen should be performed to identify a suitable system (e.g., ethanol/water, ethyl acetate/hexanes).
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Flash Column Chromatography: For high-purity material on a smaller scale. Use silica gel with a gradient elution of ethyl acetate in hexanes.
Physicochemical Characterization: Methodologies
Accurate characterization is non-negotiable for any compound intended for further development. The following protocols are standard in the pharmaceutical industry.
Table of Core Physicochemical Tests
| Parameter | Technique | Rationale & Importance |
| Melting Point | Differential Scanning Calorimetry (DSC) or Capillary Method | A sharp melting point is a primary indicator of purity. It is a critical specification for identity confirmation. |
| Aqueous Solubility | Shake-Flask Method (HPLC-UV quantitation) | Determines solubility in buffers at various physiological pH values (e.g., 2.0, 4.5, 7.4). This is vital for predicting oral absorption and designing formulations. |
| pKa | Potentiometric Titration | The ionization constant (pKa) of the 4-amino group governs the compound's charge state at different pH values, profoundly impacting its solubility, permeability, and receptor interactions. |
Protocol: pKa Determination by Potentiometric Titration
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Principle: This self-validating method involves titrating an acidic solution of the compound with a standardized base and monitoring the pH change. The pKa is determined from the midpoint of the titration curve.
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Instrumentation: Calibrated pH meter, automated titrator, analytical balance.
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Procedure: a. Accurately weigh ~10-15 mg of 4-Amino-5-chloro-1-indanone and dissolve it in a known volume (e.g., 50 mL) of 0.01 M HCl. A co-solvent like methanol (e.g., 10%) may be used if aqueous solubility is low. b. Titrate the solution with standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.01 mL). c. Record the pH after each addition, allowing the reading to stabilize. d. Plot the pH (y-axis) versus the volume of NaOH added (x-axis). e. The pKa of the conjugate acid (NH₃⁺) corresponds to the pH at the half-equivalence point.
Structural Elucidation and Purity Assessment
A combination of spectroscopic and chromatographic techniques is required to unambiguously confirm the structure and quantify the purity of the final compound.
Expected Spectroscopic Signatures
| Technique | Expected Observations for 4-Amino-5-chloro-1-indanone |
| ¹H NMR | - Two aromatic protons appearing as singlets or doublets (due to meta-coupling) in the 6.5-7.5 ppm region. - A broad singlet for the -NH₂ protons (may exchange with D₂O). - Two aliphatic triplets around 2.5-3.5 ppm, corresponding to the two -CH₂- groups of the five-membered ring. |
| ¹³C NMR | - A carbonyl carbon (C=O) signal around 190-200 ppm. - Aromatic carbons between 110-155 ppm. - Two aliphatic carbons between 25-40 ppm. |
| FT-IR | - Sharp C=O stretch around 1680-1700 cm⁻¹. - N-H stretching (doublet) for the primary amine around 3300-3500 cm⁻¹. - Aromatic C-H and C=C stretches in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. |
| Mass Spec (ESI+) | A prominent molecular ion peak [M+H]⁺ at m/z 182.03. The isotopic pattern should confirm the presence of one chlorine atom (M+2 peak at ~33% intensity of M). |
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
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Principle: HPLC separates the main compound from any impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase. Purity is calculated from the relative peak areas. This protocol is based on standard methods for related indanones[8].
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Instrumentation & Materials:
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HPLC system with a pump, autosampler, column oven, and Diode Array Detector (DAD).
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Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Procedure: a. Sample Preparation: Accurately prepare a sample solution of ~0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B. b. Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Injection Volume: 5 µL
DAD Wavelength: 254 nm (scan from 200-400 nm to check for co-eluting impurities).
Gradient Program:
0-2 min: 10% B
2-15 min: 10% to 90% B
15-17 min: 90% B
17.1-20 min: 10% B (re-equilibration) c. Analysis: Inject the sample. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Caption: Comprehensive analytical workflow for compound characterization.
Conclusion
The systematic approach detailed in this guide provides a robust framework for the synthesis and comprehensive characterization of 4-Amino-5-chloro-2,3-dihydroinden-1-one. By integrating predictive modeling, a well-reasoned synthetic strategy, and industry-standard analytical protocols, researchers can confidently prepare and validate this compound for use in drug discovery and chemical development programs. Adherence to these self-validating systems ensures the generation of reliable, high-quality data, which is the bedrock of scientific integrity and successful research outcomes.
References
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- Benchchem. (n.d.). Synthetic Routes to 4-Chloro-1-Indanone Derivatives: Application Notes and Protocols.
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- ChemicalBook. (n.d.). 5-Chloro-1-indanone synthesis.
- PMC. (n.d.). Annulations involving 1-indanones to access fused- and spiro frameworks.
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